molecular formula C13H19NO2 B6146951 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine CAS No. 1823708-38-8

1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Cat. No. B6146951
CAS RN: 1823708-38-8
M. Wt: 221.29 g/mol
InChI Key: SDLMZWZCKFQVFY-UHFFFAOYSA-N
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Description

1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine, commonly referred to as ‘oxan’, is an organic compound of the amine class. It is a colorless, odorless, and relatively stable compound that has a wide variety of uses in pharmaceutical and chemical research.

Scientific Research Applications

Oxan is widely used in pharmaceutical and chemical research due to its relatively stable structure. It has been used in the synthesis of various drugs, including anti-inflammatory agents, antifungal agents, and antiviral agents. It has also been used in the synthesis of various other compounds, such as dyes, pigments, and surfactants. Additionally, oxan has been used in the synthesis of a number of polymers, such as polyurethanes, polycarbonates, and polyamides.

Mechanism of Action

The exact mechanism of action of oxan is not fully understood. However, it is believed that oxan acts as a proton donor, transferring protons from its oxygen atoms to other molecules. This proton transfer can lead to a variety of effects, such as the formation of hydrogen bonds, the activation of reactive species, and the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of oxan are not fully understood. However, it is known that oxan can interact with various cellular components, including proteins, enzymes, and DNA. It is believed that oxan can act as a chelating agent, binding to metals such as iron and copper and inhibiting their activity. Additionally, oxan has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

Oxan has several advantages as a reagent in laboratory experiments. It is a relatively stable compound and is not prone to degradation or oxidation. Additionally, it is soluble in both water and organic solvents, making it suitable for a variety of applications. However, oxan is also limited in its use in laboratory experiments. It is not very soluble in polar solvents, and it is not very reactive. Additionally, oxan is relatively expensive, making it cost-prohibitive for many applications.

Future Directions

There are a number of potential future directions for research involving oxan. One potential direction is to further investigate the mechanism of action of oxan and its effects on biochemical and physiological processes. Additionally, further research could be conducted to investigate the potential applications of oxan in the synthesis of drugs and other compounds. Furthermore, research could be conducted to investigate the potential for oxan to be used in the development of new polymers and materials. Finally, research could be conducted to investigate the potential for oxan to be used in the development of new catalysts.

Synthesis Methods

Oxan is synthesized from the reaction of a phenol derivative, 4-hydroxybenzaldehyde, and oxalic acid in the presence of an acid catalyst. The reaction is typically conducted in aqueous solution at temperatures ranging from 0-40°C, and yields a 95-98% yield of oxan. The reaction is typically conducted in two steps, with the first step involving the reaction of the aldehyde and oxalic acid to form an intermediate, and the second step involving the condensation of the intermediate with the phenol derivative to form oxan.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine involves the reaction of 4-(oxan-2-yloxy)benzaldehyde with ethylamine, followed by reduction of the resulting imine to the amine.", "Starting Materials": [ "4-(oxan-2-yloxy)benzaldehyde", "ethylamine", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: 4-(oxan-2-yloxy)benzaldehyde is reacted with ethylamine in the presence of a catalyst (e.g. acetic acid) to form the imine intermediate.", "Step 2: The imine intermediate is reduced to the amine using a reducing agent (e.g. sodium borohydride).", "Step 3: The resulting 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine product is purified by recrystallization or chromatography." ] }

CAS RN

1823708-38-8

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-[4-(oxan-2-yloxy)phenyl]ethanamine

InChI

InChI=1S/C13H19NO2/c1-10(14)11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h5-8,10,13H,2-4,9,14H2,1H3

InChI Key

SDLMZWZCKFQVFY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC2CCCCO2)N

Purity

95

Origin of Product

United States

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